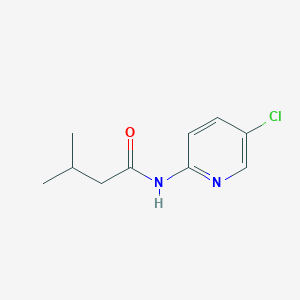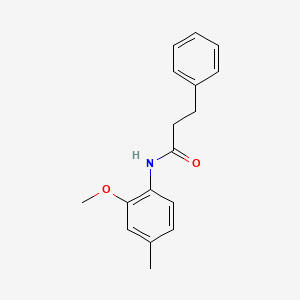
N-(5-chloro-2-pyridinyl)-3-methylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N-(5-chloro-2-pyridinyl)-3-methylbutanamide involves a range of chemical reactions tailored to introduce specific functional groups and molecular frameworks. For example, a novel compound with a related structure was synthesized using 2-(4-chlorophenyl)-3-methylbutyric acid and pyridin-2-methylanamine as raw materials, indicating the versatility of methods available for constructing such molecules (Xue Si, 2009).
Molecular Structure Analysis
The molecular structure of related compounds has been determined through single-crystal X-ray diffraction analysis, revealing that such molecules often crystallize in monoclinic space groups with specific geometrical parameters. This structural information is crucial for understanding the molecular interactions and stability of N-(5-chloro-2-pyridinyl)-3-methylbutanamide derivatives (Xue Si, 2009).
Chemical Reactions and Properties
N-(5-chloro-2-pyridinyl)-3-methylbutanamide and its derivatives participate in various chemical reactions, contributing to their diverse chemical properties. The preliminary bioassay shows that compounds with similar structures exhibit good antifungal activity against multiple fungi, indicating their potential in biological applications (Xue Si, 2009).
Physical Properties Analysis
The physical properties of compounds similar to N-(5-chloro-2-pyridinyl)-3-methylbutanamide, such as solubility, melting point, and crystal structure, are essential for their application in various fields. These properties are often determined using techniques like X-ray diffraction, NMR spectroscopy, and IR spectroscopy.
Chemical Properties Analysis
The chemical properties of N-(5-chloro-2-pyridinyl)-3-methylbutanamide derivatives, including reactivity, stability, and interaction with other molecules, play a significant role in their functionality. For instance, the presence of intermolecular hydrogen bonds in the crystal structure of related compounds suggests a mechanism for stabilizing the crystal structure and affecting the compound's reactivity and interaction with biological targets (Xue Si, 2009).
Applications De Recherche Scientifique
Synthesis and Crystal Structure
A compound with similar structural features, synthesized for antifungal activity analysis, was created using related raw materials. The crystal structure of this compound was determined, showing significant antifungal activity against several pathogens, demonstrating the potential of related compounds in antifungal research (Xue Si, 2009).
Herbicidal Activity
Novel derivatives incorporating a similar chemical moiety have been synthesized and evaluated for their herbicidal activities. These compounds showed moderate inhibitory activities against various weeds, suggesting the potential of N-(5-chloro-2-pyridinyl)-3-methylbutanamide related structures in developing new herbicides (L. Duan et al., 2010).
Neuroleptic Agents
The research on neuroleptic agents, including a focus on the synthesis, behavioral pharmacology, and binding inhibition of certain compounds, provides insight into the potential neuromodulatory applications of related chemical structures (T. de Paulis et al., 1986).
Antidepressant and Nootropic Agents
Compounds synthesized from pyridine-4-carbohydrazides and evaluated for antidepressant and nootropic activities reveal the broad potential for chemical structures similar to N-(5-chloro-2-pyridinyl)-3-methylbutanamide in central nervous system applications (Asha B. Thomas et al., 2016).
Insecticidal Activity
The synthesis and evaluation of pyridine derivatives against cowpea aphid demonstrate the insecticidal potential of compounds structurally related to N-(5-chloro-2-pyridinyl)-3-methylbutanamide, offering a pathway for the development of new insecticides (E. A. Bakhite et al., 2014).
Propriétés
IUPAC Name |
N-(5-chloropyridin-2-yl)-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O/c1-7(2)5-10(14)13-9-4-3-8(11)6-12-9/h3-4,6-7H,5H2,1-2H3,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUPVRROTWVLOQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=NC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloropyridin-2-yl)-3-methylbutanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5526665.png)
![(4aR*,7aS*)-N,N-dimethyl-4-[(2-methyl-1,3-oxazol-4-yl)methyl]hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxamide 6,6-dioxide](/img/structure/B5526671.png)
![2-(3,4-dimethylphenyl)-4-{4-[ethyl(methyl)amino]benzylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5526673.png)

![N-benzyl-3-[benzyl(ethoxycarbonyl)amino]-N-(ethoxycarbonyl)aspartic acid](/img/structure/B5526693.png)
![9-{4-[3-(2-methoxy-1-methylethyl)-3H-imidazo[4,5-b]pyridin-2-yl]butanoyl}-6-oxa-9-azaspiro[4.5]decane](/img/structure/B5526718.png)

![3-(4-chlorophenyl)-5,6-dimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5526731.png)
![(1S*,5R*)-6-(1,3-benzodioxol-5-ylcarbonyl)-3-(tetrahydro-2H-pyran-4-yl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5526732.png)
![N-(4-isopropylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5526739.png)
![N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-2-chromanecarboxamide hydrochloride](/img/structure/B5526746.png)
![2-[4-(3-fluorobenzoyl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B5526747.png)
![N-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B5526753.png)
![2-methyl-N-{1-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}propanamide](/img/structure/B5526764.png)